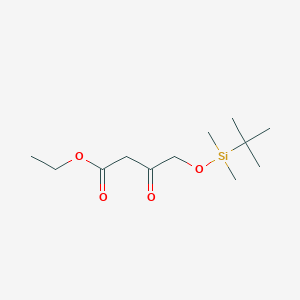

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4Si/c1-7-15-11(14)8-10(13)9-16-17(5,6)12(2,3)4/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIDAKWIDDYFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695418 | |

| Record name | Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341195-54-7 | |

| Record name | Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate: A Versatile Intermediate in Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and natural product development, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate, a silyl-protected β-keto ester, has emerged as a valuable and versatile building block. Its unique structural features, combining the reactivity of a β-keto ester with the stability of a tert-butyldimethylsilyl (TBDMS) ether, allow for a wide array of selective chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and applications, offering insights for researchers and scientists engaged in the intricate art of molecule building.

Core Properties and Identification

A foundational aspect of utilizing any chemical compound in a research or development setting is a thorough understanding of its fundamental properties and unique identifiers.

CAS Number: 1341195-54-7[1][2][3]

Molecular Formula: C₁₂H₂₄O₄Si[2]

Molecular Weight: 260.40 g/mol [1][2]

Synonyms:

-

Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxo-butanoate[2]

-

ETHYL 4-[(TERT-BUTYLDIMETHYLSILYL)OXY]-3-OXOBUTANOATE[2]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1341195-54-7 | [1][2][3] |

| Molecular Formula | C₁₂H₂₄O₄Si | [2] |

| Molecular Weight | 260.40 g/mol | [1][2] |

| Appearance | Liquid | [4] |

| Storage | 2-8°C, under inert gas | [1][4] |

The Synthetic Utility: A Tale of Protection and Reactivity

The significance of this compound lies in the strategic protection of the hydroxyl group of its parent compound, ethyl 4-hydroxy-3-oxobutanoate.[5] The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for alcohols, offering stability across a wide range of reaction conditions, yet it can be selectively removed under mild protocols.[6] This allows for chemical manipulations at other sites of the molecule without interference from the hydroxyl group.

The β-keto ester moiety is a cornerstone of carbon-carbon bond formation in organic synthesis. The acidic α-protons situated between the two carbonyl groups can be readily deprotonated to form an enolate, which can then participate in a variety of nucleophilic reactions, including alkylations, acylations, and aldol condensations.

Caption: Synthetic transformations of this compound.

Synthesis and Purification: A Practical Approach

The synthesis of this compound typically involves a two-step sequence: the preparation of the precursor, ethyl 4-hydroxy-3-oxobutanoate, followed by the silylation of the hydroxyl group.

Step 1: Synthesis of Ethyl 4-hydroxy-3-oxobutanoate

While various methods exist for the synthesis of β-hydroxy ketones and esters, a common route to ethyl 4-hydroxy-3-oxobutanoate involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, often employing biocatalysts to achieve high enantioselectivity.[7][8]

Step 2: Silylation of Ethyl 4-hydroxy-3-oxobutanoate

The protection of the hydroxyl group as a TBDMS ether is a well-established and reliable transformation.

Experimental Protocol: Silylation of a Hydroxy Compound

This protocol is a general guideline for the silylation of a hydroxyl group and may require optimization for specific substrates.

-

Reagent Preparation: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Base: Add a suitable base, such as imidazole (1.5-2.5 equivalents) or triethylamine (1.5 equivalents).[6] For hindered alcohols or less reactive systems, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be beneficial.

-

Silylating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1-1.5 equivalents) portion-wise or as a solution in the reaction solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Caption: General workflow for the silylation of a hydroxyl group.

Spectroscopic Characterization: The Molecular Fingerprint

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral features can be inferred from the analysis of its constituent functional groups and analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), the TBDMS group (a singlet for the tert-butyl protons around 0.9 ppm and a singlet for the two methyl groups on silicon around 0.1 ppm), and the protons of the butanoate backbone. The methylene protons adjacent to the silyloxy group and the ketone will likely appear as distinct multiplets.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the two carbonyl carbons (ester and ketone), the carbons of the ethyl and TBDMS groups, and the carbons of the butanoate chain. The chemical shifts will be indicative of the electronic environment of each carbon atom.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the carbonyl groups. Saturated esters typically show a C=O stretching vibration around 1735-1750 cm⁻¹, while ketones absorb in the range of 1705-1725 cm⁻¹.[10] The C-O stretching of the ester and the Si-O bond will also give rise to strong signals in the fingerprint region (typically 1300-1000 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show fragmentation patterns characteristic of silyl ethers and esters. A common fragmentation pathway for TBDMS ethers is the loss of a tert-butyl radical (M-57), leading to a prominent peak. Other fragments corresponding to the butanoate chain and the ethyl ester would also be expected.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

General Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11] Silyl ethers are susceptible to cleavage under acidic or fluoride-containing conditions.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C, under an inert atmosphere such as argon or nitrogen to prevent hydrolysis.[1][4]

Conclusion: A Powerful Tool for the Synthetic Chemist

This compound represents a valuable synthetic intermediate that combines the reactivity of a β-keto ester with the reliable protection of a TBDMS ether. Its utility in the construction of complex molecules, particularly in the pharmaceutical industry, is undeniable. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe implementation in the laboratory. As the demand for sophisticated and stereochemically complex molecules continues to grow, the importance of such well-designed building blocks will only increase, empowering chemists to push the boundaries of molecular synthesis.

References

- Organic Syntheses Procedure. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate.

- Supplementary data. (n.d.).

- BLDpharm. (n.d.). 1341195-54-7|this compound.

- Wiley-VCH. (n.d.). 2.

- Organic Syntheses Procedure. (n.d.). 3.

- [Source 6 - Not available]

- ChemBK. (n.d.). This compound.

- Organic Syntheses. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert- butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4- oxobutanoate.

- ResearchGate. (n.d.). techniques for silylation.

- [Source 10 - Not available]

- CP Lab Safety. (n.d.). ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxo-butanoate, min 97%, 100 mg.

- ResearchGate. (n.d.). What is the best procedure for silylation of hydroxy compounds ?.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- Benchchem. (n.d.). Application Notes and Protocols: Ethyl 4-oxobutanoate in Organic Synthesis.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). Ethyl 4-methoxy-3-oxobutanoate.

- [Source 17 - Not available]

- The Royal Society of Chemistry. (n.d.). Silyl methallylsulfinates: efficient and powerful agents for the chemoselective silylation of alcohols, polyols, phenols and car.

- European Patent Office. (2018). SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS.

- Organic Syntheses Procedure. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate.

- European Patent Office. (2019). PCSK9 ANTAGONIST BICYCLO-COMPOUNDS.

- SpectraBase. (n.d.). 2-(TERT.-BUTYLDIPHENYLSILYLOXY)-ETHYL-4-METHOXY-3-OXO-BUTANOATE - Optional[13C NMR] - Chemical Shifts.

- Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Data of Ethyl 4-oxobutanoate and its Analogs.

- Google Patents. (n.d.). EP1201647B1 - Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate.

- ResearchGate. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate.

- PubChem. (n.d.). Ethyl 4-hydroxy-3-oxobutanoate.

- BLDpharm. (n.d.). 85518-49-6|Ethyl 4-hydroxy-3-oxobutanoate.

- The Royal Society of Chemistry. (n.d.). 1 Ethyl (R)-4-((tert-butyldimethylsilyl)oxy)decanoate(7b): Electronic Supplementary Material (ESI) for RSC Advances. This journa.

- The Royal Society of Chemistry. (n.d.). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal.

- PubMed. (n.d.). Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues.

- PubMed. (n.d.). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate.

- ResearchGate. (n.d.). Crystal and Molecular Structure of Ethyl 2-[(4-Hydroxy-phenyl)-hydrazono]-3-oxobutanoate | Request PDF.

- ChemScene. (n.d.). 10495-09-7 | Ethyl 4,4-diethoxy-3-oxobutanoate.

Sources

- 1. 1341195-54-7|this compound|BLD Pharm [bldpharm.com]

- 2. labsolu.ca [labsolu.ca]

- 3. chembk.com [chembk.com]

- 4. This compound [myskinrecipes.com]

- 5. Ethyl 4-hydroxy-3-oxobutanoate | C6H10O4 | CID 13335342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. fishersci.com [fishersci.com]

synthesis and characterization of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Silyl Enol Ether Building Block

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is a specialized silyl enol ether, a class of organic compounds that serve as crucial intermediates in organic synthesis.[1][2] This particular molecule combines the functionalities of a β-keto ester with a bulky tert-butyldimethylsilyl (TBS) protecting group. This structure makes it a valuable and versatile building block, particularly in the synthesis of complex molecules like pharmaceuticals and natural products where precise control over reactivity is paramount.[3] The silyl enol ether moiety acts as a masked enolate, allowing it to function as a potent nucleophile in a variety of carbon-carbon bond-forming reactions, including Mukaiyama aldol additions and Michael reactions.[2][4] The ester group provides a handle for further chemical transformations, such as hydrolysis, reduction, or cyclization.[3]

This guide provides an in-depth examination of the synthesis and characterization of this compound, offering field-proven insights into experimental protocols and data interpretation.

Synthesis: A Study in Regioselective Enolate Formation

The most common and efficient synthesis of this compound involves the silylation of ethyl acetoacetate. This process hinges on the regioselective formation of an enolate, followed by "trapping" it with a silylating agent, tert-butyldimethylsilyl chloride (TBSCl).

The Underlying Chemistry: Kinetic vs. Thermodynamic Control

Ethyl acetoacetate possesses two acidic α-protons (at C2 and C4). The deprotonation of the C2 proton is kinetically favored due to its higher steric accessibility.[5] In contrast, deprotonation at the C4 methyl group would lead to a more substituted, and thus more thermodynamically stable, enolate. To selectively synthesize the desired product, which results from the silylation of the C4 enolate, conditions that favor thermodynamic control are typically employed. However, in the case of ethyl acetoacetate, the C2 protons are significantly more acidic due to being flanked by two carbonyl groups, leading to preferential formation of the C2 enolate. To obtain the desired C4-silylated product, one must first generate the dianion of ethyl acetoacetate.

The general mechanism involves the initial deprotonation at the most acidic C-H bond (C2) to form a monoanion. A second equivalent of a strong base then removes a proton from the less acidic C4 methyl group to generate a dianion. This dianion then reacts with the silylating agent.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Ethyl acetoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) washed with anhydrous hexanes to remove the mineral oil. Suspend the NaH in anhydrous THF.

-

First Deprotonation: Cool the suspension to 0 °C in an ice bath. Add ethyl acetoacetate (1.0 equivalent) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Second Deprotonation (Dianion Formation): Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Silylation: Dissolve TBSCl (1.2 equivalents) in a small amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.[6] Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.[6] Wash the combined organic layers with water and then brine.[6]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6] The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure product.[6]

Characterization: Confirming Structure and Purity

A combination of spectroscopic methods is essential to confirm the identity and purity of the synthesized this compound.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Due to keto-enol tautomerism, the spectrum of the starting material, ethyl acetoacetate, is complex. However, the silylation effectively "locks" the molecule into the enol form, simplifying the resulting spectrum.[8]

¹H NMR (Proton NMR): The proton NMR spectrum provides distinct signals for the different types of protons in the molecule.

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃ )₃ (tert-butyl) | ~0.2 | Singlet (s) | 9H |

| -Si(CH₃ )₂ (dimethyl) | ~0.9 | Singlet (s) | 6H |

| -OCH₂CH₃ (ethyl) | ~1.2-1.3 | Triplet (t) | 3H |

| -CH₂ -C=O (methylene) | ~3.3 | Singlet (s) | 2H |

| -OCH₂ CH₃ (ethyl) | ~4.1-4.2 | Quartet (q) | 2H |

| =CH - (vinylic) | ~5.0 | Singlet (s) | 1H |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| -Si-C(C H₃)₃ | ~-4.0 |

| -Si-C (CH₃)₃ | ~18.0 |

| -Si(C H₃)₂ | ~25.5 |

| -OCH₂C H₃ | ~14.2 |

| -OC H₂CH₃ | ~60.5 |

| C H₂-C=O | ~45.0 |

| =C H- | ~90.0 |

| O-C = | ~160.0 |

| -C =O (ester) | ~168.0 |

Note: Chemical shifts are approximate and can vary.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ester carbonyl) | ~1735-1750 |

| C=O (α,β-unsaturated ketone) | ~1670-1690 |

| C=C (alkene) | ~1620-1640 |

| C-O (ester) | ~1150-1250 |

| Si-C | ~840 & ~780 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (Molecular Formula: C₁₂H₂₄O₄Si), the expected molecular weight is approximately 260.4 g/mol .[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Properties, Handling, and Applications

Physical Properties:

Storage and Handling:

-

This compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere to prevent hydrolysis of the silyl enol ether.[9]

-

It is sensitive to moisture and should be handled accordingly. It is also classified as an irritant.[9]

Applications: this compound is a valuable intermediate in a variety of organic transformations:

-

Nucleophilic Additions: It serves as a nucleophile in reactions such as the Mukaiyama aldol addition, providing a route to more complex carbonyl compounds.[1][2]

-

Alkylation Reactions: It can be alkylated at the C2 position, offering a method for introducing substituents adjacent to the ester group.[1]

-

Synthesis of Heterocycles: The bifunctional nature of the molecule makes it a suitable precursor for the synthesis of various heterocyclic systems.

Conclusion

The synthesis and characterization of this compound represent a practical application of fundamental principles in organic chemistry, particularly the strategic control of enolate reactivity. A thorough understanding of the synthetic protocol, coupled with proficient application of modern analytical techniques, is crucial for any researcher utilizing this versatile building block. The detailed procedures and characterization data provided in this guide serve as a reliable resource for scientists engaged in the synthesis of complex organic molecules.

References

-

Wikipedia. Silyl enol ether. [Link]

-

Chemeurope.com. Silyl enol ether. [Link]

-

ResearchGate. Silyl enol ether radical cations: Generation and recent synthetic applications. [Link]

-

MDPI. Supplementary data. [Link]

-

University of Calgary. Kinetic vs. Thermodynamic Enolates. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Addition of Allylsilanes and Silyl Enol Ethers to Small Oxygenated Rings: New Tools for Organic Synthesis. [Link]

-

ChemBK. This compound. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

EPFL Graph Search. Silyl enol ether. [Link]

-

National Center for Biotechnology Information. Ethyl 4-oxobutanoate. PubChem Compound Database. [Link]

-

Organic Chemistry Academy. Thermodynamic vs Kinetic Enolates. [Link]

-

Organic Syntheses. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]

-

YouTube. kinetic & thermodynamic enolates. [Link]

-

YouTube. Kinetic vs. thermodynamic enolate formation. [Link]

-

YouTube. Kinetic vs Thermodynamic Enolate Formation. [Link]

-

MySkinRecipes. This compound. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

CP Lab Safety. ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxo-butanoate, min 97%, 100 mg. [Link]

-

Organic Chemistry Portal. Nonionic Superbase-Catalyzed Silylation of Alcohols. [Link]

-

ResearchGate. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]

-

National Center for Biotechnology Information. Ethyl 4-methoxy-3-oxobutanoate. PubChem Compound Database. [Link]

-

Proactive Molecular Research. This compound. [Link]

-

ResearchGate. Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Organic Chemistry Portal. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. [Link]

Sources

- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 2. Silyl_enol_ether [chemeurope.com]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chembk.com [chembk.com]

- 10. labsolu.ca [labsolu.ca]

Spectroscopic Characterization of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate: A Technical Guide

Introduction

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is a derivative of ethyl acetoacetate where the hydroxyl group of the enol form, or the C4-hydroxyl of the corresponding β-hydroxy ester, is protected by a tert-butyldimethylsilyl (TBDMS) group. This protection strategy is common in organic synthesis to mask the reactivity of the hydroxyl group while performing reactions on other parts of the molecule. Accurate spectroscopic characterization is paramount to confirm the successful silylation and to ensure the purity of the compound for subsequent synthetic steps.

This guide will provide a detailed theoretical analysis of the ¹H NMR, ¹³C NMR, and IR spectra of the title compound. The predictions are grounded in the well-documented spectroscopic behavior of its constituent functional groups: the ethyl ester, the β-keto moiety, and the tert-butyldimethylsilyl ether.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR and IR data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons. The predicted chemical shifts (δ) for this compound in a standard deuterated solvent like chloroform (CDCl₃) are summarized in the table below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| -CH₂- (ester ethyl) | ~4.1-4.2 | Quartet (q) | 2H | The methylene protons of the ethyl ester are adjacent to an oxygen atom, leading to a downfield shift. They are split by the neighboring methyl protons into a quartet. |

| -CH₃ (ester ethyl) | ~1.2-1.3 | Triplet (t) | 3H | The methyl protons of the ethyl ester are split by the adjacent methylene protons into a triplet. |

| -CH₂- (C2) | ~3.5 | Singlet (s) | 2H | These methylene protons are situated between two carbonyl groups (the ester and the ketone), which deshields them significantly. The absence of adjacent protons results in a singlet. |

| -CH₂- (C4) | ~4.3 | Singlet (s) | 2H | The methylene protons at the C4 position are adjacent to the silyloxy group and the ketone. The electron-withdrawing nature of the oxygen and carbonyl group causes a significant downfield shift. They are expected to appear as a singlet. |

| -C(CH₃)₃ (tert-butyl) | ~0.9 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet in the upfield region of the spectrum.[1] |

| -Si(CH₃)₂ (dimethyl) | ~0.1 | Singlet (s) | 6H | The six equivalent protons of the two methyl groups attached to the silicon atom are highly shielded and appear as a singlet at a very upfield chemical shift, characteristic of TBDMS ethers.[1] |

Diagram 1: Molecular Structure and Proton Assignments

Caption: Predicted ¹H NMR assignments for key protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted chemical shifts for this compound are presented below.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (ketone, C3) | ~200-205 | The ketone carbonyl carbon is significantly deshielded and appears in the characteristic downfield region for ketones. |

| C=O (ester, C1) | ~167-170 | The ester carbonyl carbon is also deshielded but typically appears slightly upfield compared to a ketone carbonyl. |

| -CH₂- (ester ethyl) | ~61-62 | The carbon of the methylene group in the ethyl ester is attached to an oxygen atom, causing a downfield shift. |

| -CH₂- (C2) | ~50-52 | This methylene carbon is situated between two carbonyl groups, leading to a downfield shift. |

| -CH₂- (C4) | ~70-75 | The carbon at the C4 position is bonded to the silyloxy group, which causes a significant downfield shift. |

| -C(CH₃)₃ (tert-butyl) | ~25-26 | The quaternary carbon of the tert-butyl group. |

| -C(CH₃)₃ (tert-butyl) | ~18 | The methyl carbons of the tert-butyl group. |

| -Si(CH₃)₂ (dimethyl) | ~-5 | The methyl carbons attached to the silicon atom are highly shielded and appear at a characteristic upfield chemical shift. |

| -CH₃ (ester ethyl) | ~14 | The methyl carbon of the ethyl ester is a typical shielded alkyl carbon. |

| -Si-C- (tert-butyl quaternary) | ~18 | The quaternary carbon of the tert-butyl group attached to the silicon atom. |

Diagram 2: Molecular Structure and Carbon Assignments

Caption: Predicted ¹³C NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale for Prediction |

| C=O (ketone) | ~1725-1740 | Strong | The stretching vibration of the ketone carbonyl group is expected in this region. The presence of the adjacent silyloxy group may slightly influence this frequency. |

| C=O (ester) | ~1735-1750 | Strong | The ester carbonyl stretch is a strong and characteristic absorption. For β-keto esters, a doublet of C=O stretches is often observed.[2] |

| C-O (ester) | ~1200-1300 | Strong | The C-O stretching vibration of the ester group is a prominent feature. |

| Si-O-C | ~1050-1150 | Strong | The Si-O-C stretching vibration is a characteristic and strong absorption for silyl ethers. |

| Si-CH₃ | ~1250 and ~840 | Medium to Strong | The symmetric deformation (umbrella mode) of the Si-(CH₃)₂ group appears around 1250 cm⁻¹, and the rocking vibrations are observed around 840 cm⁻¹. |

| C-H (sp³) | ~2850-3000 | Medium | The stretching vibrations of the C-H bonds in the alkyl portions of the molecule. |

The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would be a key indicator of the successful silylation of the precursor, ethyl 4-hydroxy-3-oxobutanoate.

Experimental Protocols

While experimental data for the title compound is not provided, the following are generalized protocols for acquiring NMR and IR spectra for similar compounds.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Apply a 30-degree pulse and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a small drop of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small amount of the sample placed directly on the crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates or the clean ATR crystal.

-

Record the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

Diagram 3: General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for obtaining and analyzing spectroscopic data.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, and IR data, based on the well-established characteristics of its constituent functional groups, serve as a valuable reference for scientists working with this compound. The provided protocols offer a standardized approach for the experimental acquisition of such data. Researchers are encouraged to use this guide as a tool to aid in the interpretation of their own experimental results and to confirm the successful synthesis and purity of this important chemical intermediate.

References

-

Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(11), 2924–2927. [Link]

-

Organic Spectroscopy International. (2015, January 12). Ester infrared spectra. [Link]

Sources

An In-depth Technical Guide to the Stability of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate Under Acidic and Basic Conditions

Introduction

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is a bifunctional molecule of significant interest in modern organic synthesis. It serves as a valuable C4 building block, effectively acting as a protected form of ethyl 4-hydroxy-3-oxobutanoate.[1] Its structure incorporates two key functional groups: a β-keto ester and a tert-butyldimethylsilyl (TBDMS) ether. The utility of this compound in the synthesis of complex molecules, including pharmaceuticals and natural products, is critically dependent on the differential stability of these two groups.[1] This guide provides a comprehensive technical analysis of the compound's stability under both acidic and basic conditions, offering mechanistic insights, field-proven protocols, and a comparative framework to inform strategic decisions in multi-step synthetic planning.

Physicochemical Properties and Handling

A foundational understanding begins with the molecule's basic properties and recommended handling procedures.

| Property | Value | Reference |

| CAS Number | 1341195-54-7 | [1][2][3] |

| Molecular Formula | C₁₂H₂₄O₄Si | [1][2][4] |

| Molecular Weight | 260.40 g/mol | [1][2][4] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Storage Condition | 2-8°C, under inert gas | [1][3] |

| Sensitivity | Irritant | [4] |

Stability Under Acidic Conditions: The Silyl Ether's Achilles' Heel

Under acidic conditions, the primary point of vulnerability for this compound is the TBDMS ether linkage. While the ethyl ester can also undergo hydrolysis, the kinetics generally favor the cleavage of the silyl ether under mild acidic conditions.

Mechanistic Analysis

Primary Degradation Pathway: Acid-Catalyzed Desilylation The cleavage of the TBDMS ether is initiated by the protonation of the ether oxygen atom. This step increases the electrophilicity of the silicon atom, making it susceptible to nucleophilic attack by water or other nucleophiles present in the medium.[5][6] The reaction proceeds through a pentacoordinate silicon intermediate, ultimately liberating the free primary alcohol and a silyl byproduct (e.g., TBDMS-OH).[7]

The stability of silyl ethers in acidic media is highly dependent on the steric bulk of the substituents on the silicon atom.[8] Bulkier groups hinder the approach of the nucleophile, thus increasing stability.[9] The TBDMS group offers a moderate level of stability, making it significantly more robust than a trimethylsilyl (TMS) ether but more labile than a triisopropylsilyl (TIPS) ether.[9]

Secondary Pathway: Acid-Catalyzed Ester Hydrolysis The ethyl ester moiety can undergo hydrolysis in the presence of acid and water to yield the corresponding carboxylic acid and ethanol.[10][11][12] This reaction, the reverse of Fischer esterification, is an equilibrium process.[10][13][14] To drive the reaction to completion, a large excess of water is typically required.[15][16] Critically, the conditions required for rapid ester hydrolysis (e.g., heating with strong mineral acids) are significantly harsher than those typically employed for TBDMS ether cleavage (e.g., acetic acid in aqueous THF at room temperature).[17]

Comparative Stability of Silyl Ethers

To provide a practical context for synthetic planning, the following table summarizes the relative stability of common silyl ethers to acid-catalyzed hydrolysis.

| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS=1) |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

| Data sourced from BenchChem, relative to TMS = 1.[6] |

Experimental Protocol: Stability Assessment under Mild Acidic Conditions

This protocol describes a standard method to assess the rate and selectivity of TBDMS cleavage while minimizing ester hydrolysis.

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid (AcOH), and water (H₂O) to a final concentration of 0.1 M.

-

The inclusion of THF ensures solubility, while acetic acid serves as a mild acid catalyst and water acts as the nucleophile.[5][17]

-

-

Monitoring:

-

Stir the reaction mixture at room temperature (20-25°C).

-

Monitor the reaction progress at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr) using Thin Layer Chromatography (TLC) or LC-MS.

-

For TLC analysis, use a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes) and visualize with a potassium permanganate stain. The starting material will have a higher Rf than the more polar alcohol product.

-

LC-MS analysis provides quantitative data on the disappearance of the starting material and the appearance of the desilylated product and any ester hydrolysis byproduct.

-

-

Workup and Analysis:

-

Once the reaction has reached the desired endpoint (or after a set time), carefully quench the reaction by pouring it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the aqueous layer three times with ethyl acetate (EtOAc).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Analyze the crude product by ¹H NMR to determine the ratio of starting material, desilylated product, and any other byproducts.

-

Stability Under Basic Conditions: A Tale of Two Carbonyls

In contrast to acidic conditions, the TBDMS ether is generally robust towards basic conditions (excluding fluoride-based reagents).[17] The instability of the molecule in a basic environment stems entirely from the reactivity of the β-keto ester moiety, which can undergo two primary degradation reactions.

Mechanistic Analysis

Primary Degradation Pathway: Ester Hydrolysis (Saponification) The most common reaction for esters in the presence of a base like sodium hydroxide is saponification.[18] This is an irreversible process where a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.[18] This addition-elimination mechanism results in the formation of a carboxylate salt and ethanol.[15][18] An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.[15]

Competing Pathway: Retro-Claisen Condensation β-Keto esters are products of the Claisen condensation, and the reverse reaction, known as a retro-Claisen condensation, can occur under basic conditions.[19] This pathway also involves the nucleophilic attack of a hydroxide ion on the ketone carbonyl (at C3). The resulting tetrahedral intermediate collapses, leading to the cleavage of the C2-C3 bond. This produces an enolate of ethyl acetate and a silylated aldehyde, which would likely not be stable. This pathway is a significant consideration, especially if forcing conditions are used.[20]

Experimental Protocol: Stability Assessment under Basic Conditions

This protocol is designed to evaluate the rate of saponification.

-

Reaction Setup:

-

Dissolve this compound (1.0 eq) in methanol (MeOH) to a concentration of 0.2 M in a round-bottom flask with a stir bar.

-

Add an aqueous solution of sodium hydroxide (NaOH, 1.5 eq, e.g., 1 M solution) dropwise at room temperature. The use of a hydroxide source is standard for ester hydrolysis.[13]

-

-

Monitoring:

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS. The product carboxylate salt will be baseline on TLC until acidified. To monitor by TLC, a small aliquot can be taken, acidified with dilute HCl, extracted with EtOAc, and then spotted.

-

-

Workup and Analysis:

-

After the desired time, cool the reaction mixture in an ice bath and acidify to pH ~3 by the slow addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract three times with EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Analyze the resulting crude acid by ¹H NMR and/or LC-MS to determine the extent of conversion and identify any byproducts from potential retro-Claisen condensation.

-

Summary and Synthetic Implications

The differential stability of the functional groups in this compound is the key to its synthetic utility. The following table summarizes its behavior.

| Condition | Primary Target | Primary Product(s) | Silyl Ether Stability | Ester Stability |

| Mild Acid (e.g., AcOH/H₂O/THF) | Silyl Ether | Ethyl 4-hydroxy-3-oxobutanoate | Labile | Generally Stable |

| Strong Base (e.g., NaOH/MeOH) | Ester | Salt of 4-(TBDMS-oxy)-3-oxobutanoic acid | Stable | Labile |

| Fluoride Source (e.g., TBAF/THF) | Silyl Ether | Ethyl 4-hydroxy-3-oxobutanoate | Very Labile | Stable |

This profile allows for orthogonal deprotection strategies. A researcher can selectively cleave the silyl ether under mild acidic conditions or with fluoride ions while leaving the ester intact.[21][17][22] Conversely, the ester can be saponified under basic conditions without affecting the silyl ether.[17] This predictability is paramount in designing efficient and high-yielding synthetic routes.

Conclusion

This compound is a robust synthetic intermediate whose stability is a predictable function of the reaction conditions employed. The TBDMS ether is the primary site of reaction under acidic or fluoride-mediated conditions, while the β-keto ester moiety is selectively transformed under basic conditions via saponification or, potentially, retro-Claisen condensation. A thorough understanding of these competing degradation pathways and their underlying mechanisms empowers chemists to strategically protect and deprotect this versatile building block, ensuring precise control and maximizing yields in the synthesis of high-value chemical entities.

References

- Benchchem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.

- Chemistry LibreTexts.

- Chemguide. hydrolysis of esters.

- Benchchem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.

- MySkinRecipes. Ethyl 4-((tert-butyldimethylsilyl)oxy)

- Gelest Technical Library. Deprotection of Silyl Ethers.

- Organic Chemistry Portal. Ester to Acid - Common Conditions.

- Chemguide.

- Chemistry LibreTexts.

- RSC Publishing. Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters.

- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.

- Chemistry LibreTexts. Hydrolysis of Esters.

- Lumen Learning. Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry.

- Master Organic Chemistry.

- Chemistry Stack Exchange. By what mechanism do acids deprotect primary silyl ethers?.

- NIH National Center for Biotechnology Information.

- Wikipedia. Ester hydrolysis.

- Wikipedia.

- Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage.

- Organic Chemistry Portal.

- Benchchem. An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis.

- PubChem. ethyl 4-[tert-butyl(dimethyl)

- ChemBK. Ethyl 4-((tert-butyldiMethylsilyl)oxy)

- BLDpharm. 1341195-54-7|Ethyl 4-((tert-butyldimethylsilyl)oxy)

Sources

- 1. This compound [myskinrecipes.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 1341195-54-7|this compound|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 13. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 14. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Claisen condensation - Wikipedia [en.wikipedia.org]

- 20. Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 22. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate keto-enol tautomerism

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by this compound, a versatile synthetic intermediate. As a β-keto ester, this compound exists in a dynamic equilibrium between its keto and enol forms. The presence of a sterically demanding tert-butyldimethylsilyl (TBDMS) protecting group at the 4-position introduces unique steric and electronic influences that modulate this equilibrium. This document elucidates the foundational principles of tautomerism, details the specific structural influences of the silyl ether moiety, and presents a thorough analysis based on spectroscopic techniques. Furthermore, it provides robust, field-proven experimental protocols for the characterization and quantification of the tautomeric ratio, intended for researchers, chemists, and professionals in drug development and materials science.

Foundational Principles: Keto-Enol Tautomerism in β-Ketoesters

Keto-enol tautomerism is a fundamental concept in organic chemistry describing a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] While for simple carbonyl compounds the equilibrium overwhelmingly favors the more stable keto tautomer, the situation is more nuanced for β-dicarbonyl compounds, including β-ketoesters.[1][2]

In β-ketoesters, the enol form is significantly stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating a more delocalized and stable π-electron system.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester, creating a stable, quasi-six-membered ring.[1]

This interplay of factors means that β-ketoesters exist as a measurable mixture of both tautomers in solution, with the exact ratio being highly sensitive to environmental conditions.[3] The interconversion between tautomers can be catalyzed by either acid or base.

Caption: General equilibrium between the keto and enol tautomers of a β-keto ester.

Profile of the Target Compound

This compound is a functionalized β-keto ester used in organic synthesis. The TBDMS group serves as a robust protecting group for a primary hydroxyl functionality, allowing for selective reactions at other molecular sites.[4]

The Influence of the 4-((tert-butyldimethylsilyl)oxy) Substituent

The defining feature of this molecule is the bulky silyl ether at the C4 position. This group is not merely a passive spectator; it actively influences the keto-enol equilibrium through a combination of steric and electronic effects.

-

Electronic Effects: The silicon-oxygen bond polarizes to make the oxygen electron-rich, but overall, silyl ethers are considered less electron-withdrawing than their corresponding alkyl ether or alcohol counterparts.[8] This subtle electronic difference can impact the acidity of the α-protons at the C2 position, which are abstracted during enolization.

-

Steric Hindrance: The primary influence is likely steric. The tert-butyl group is exceptionally bulky. For the enol tautomer to achieve maximum stability via intramolecular hydrogen bonding, a planar six-membered ring conformation is required. The steric demand of the TBDMS group may create unfavorable gauche interactions that destabilize this planar arrangement. This steric clash is a critical consideration, as it likely shifts the equilibrium position more towards the keto form compared to a less hindered analogue like ethyl 4-methoxy-3-oxobutanoate.

Spectroscopic Analysis of Tautomeric Equilibrium

Because the interconversion between keto and enol forms is slow on the NMR timescale, spectroscopy provides a direct window into the equilibrium, allowing for simultaneous observation and quantification of both species.[9][10]

¹H NMR Spectroscopy

Proton NMR is the most powerful technique for quantitatively assessing the tautomeric mixture.[11] Distinct signals for each tautomer are clearly resolved, and their relative integration allows for a precise calculation of the keto:enol ratio.

Table 1: Predicted ¹H NMR Spectral Data

| Assignment | Keto Tautomer | Enol Tautomer |

|---|---|---|

| Protons | Predicted δ (ppm), Multiplicity | Predicted δ (ppm), Multiplicity |

| -CH₃ (Ethyl) | ~1.25, t | ~1.30, t |

| -OCH₂- (Ethyl) | ~4.15, q | ~4.20, q |

| -CO-CH₂-CO- (C2) | ~3.50, s | N/A |

| -CO-CH₂-O-Si (C4) | ~4.30, s | ~4.40, d |

| =CH- (Vinyl, C2) | N/A | ~5.60, s |

| -OH (Enolic) | N/A | ~12.5, br s |

| -Si-C(CH₃)₃ | ~0.90, s (9H) | ~0.90, s (9H) |

| -Si-(CH₃)₂ | ~0.10, s (6H) | ~0.10, s (6H) |

Causality Note: The most telling signals are the singlet around 3.50 ppm for the keto form's C2 methylene protons and the vinyl proton singlet near 5.60 ppm for the enol form. The ratio of the integrals of these two peaks directly reflects the molar ratio of the tautomers.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent qualitative tool for confirming the presence of both tautomers by identifying their characteristic functional groups.[12]

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |

|---|---|---|---|

| Ester Carbonyl | C=O Stretch | 1750–1735 | ~1650 (conjugated) |

| Ketone Carbonyl | C=O Stretch | 1725–1705 | N/A |

| Alkene | C=C Stretch | N/A | 1640–1610 |

| Enol Hydroxyl | O-H Stretch | N/A | 3200–2500 (broad, H-bonded) |

Self-Validation Note: A valid spectrum of a tautomeric mixture must show absorption bands corresponding to both species. The presence of a broad O-H stretch and a lowered-frequency conjugated carbonyl peak are definitive evidence for the enol form.[12][13]

The Role of Solvent in Modulating Equilibrium

The keto-enol equilibrium is exquisitely sensitive to the solvent environment.[9][14][15] This is because solvents can selectively stabilize one tautomer over the other through intermolecular interactions.

-

Non-polar, Aprotic Solvents (e.g., CCl₄, Benzene): These solvents do not compete for hydrogen bonding. This environment favors the enol tautomer, which can stabilize itself through intramolecular hydrogen bonding.

-

Polar, Aprotic Solvents (e.g., DMSO, Acetone): These solvents have large dipole moments and can act as hydrogen bond acceptors. They can disrupt the enol's internal hydrogen bond, but they also solvate the more polar keto form, often leading to a higher proportion of the keto tautomer.[9]

-

Polar, Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They effectively solvate both tautomers, but by competing strongly for hydrogen bonding, they disrupt the intramolecular stabilization of the enol, typically favoring the keto form.

Caption: Contrasting solvent effects on the keto-enol equilibrium.

Experimental Methodologies

The following protocols describe a self-validating system for the accurate determination of the tautomeric equilibrium.

Protocol for Quantitative ¹H NMR Analysis

This protocol ensures reproducible and accurate measurement of the keto:enol ratio.

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound into a clean, dry vial.

-

Add ~0.7 mL of the desired deuterated solvent (e.g., CDCl₃, Benzene-d₆, DMSO-d₆). Ensure the solvent is of high purity to avoid catalytic impurities.

-

Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Use a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.

-

Allow the sample to equilibrate to the probe temperature for at least 5 minutes before acquisition.

-

Acquire the spectrum using a standard pulse program. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure quantitative results. A D1 of 10 seconds is generally safe.

-

-

Data Processing & Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the unique signal for the keto tautomer (e.g., -CO-CH₂ -CO- at ~3.50 ppm) and the unique signal for the enol tautomer (e.g., =CH - at ~5.60 ppm).

-

Calculate the percentage of each tautomer:

-

% Keto = [Integral(keto) / (Integral(keto) + (Integral(enol) / 2))] * 100

-

% Enol = [ (Integral(enol) / 2) / (Integral(keto) + (Integral(enol) / 2))] * 100 (Note: The enol integral is divided by 2 if integrating the C2 methylene of the keto form, as it represents two protons versus the enol's one vinyl proton).

-

-

Protocol for IR Spectroscopic Analysis

-

Sample Preparation:

-

For a neat liquid analysis, place a single drop of the compound between two NaCl or KBr salt plates.

-

For a solution analysis, prepare a ~5% (w/v) solution in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty salt plates or the pure solvent.

-

Acquire the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Analysis:

-

Identify the key vibrational bands as listed in Table 2 to confirm the presence of both tautomers.

-

Caption: Workflow for the spectroscopic investigation of tautomerism.

Conclusion and Future Outlook

This compound presents a classic case of keto-enol tautomerism, complicated and made unique by the presence of its bulky silyl ether. Spectroscopic evidence unequivocally shows the coexistence of both tautomers in solution. The equilibrium is a delicate balance between the inherent stability of the keto form's C=O bond and the enol form's stability derived from conjugation and intramolecular hydrogen bonding. The TBDMS group likely shifts this equilibrium toward the keto form through steric destabilization of the planar enol conformation. As demonstrated, the tautomeric ratio is highly dependent on the solvent, a critical consideration for any synthetic application where the reactivity of one tautomer (e.g., the enolate derived from the keto form, or the nucleophilic enol) is desired. Understanding and controlling this equilibrium through solvent choice is paramount to achieving high yields and selectivity in subsequent chemical transformations.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

-

Miroshnichenko, Y., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. [Link]

-

Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

- Ege, S. N. (2003). Organic Chemistry: Structure and Reactivity. Houghton Mifflin.

-

ChemBK. (n.d.). This compound. [Link]

-

Antonov, L. (Ed.). (2013). Tautomerism: Methods and Theories. Wiley-VCH. [Link]

-

PubChem. (n.d.). ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxo-butanoate. [Link]

-

Udgaonkar, A., et al. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators. [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

PIPER. (n.d.). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. [Link]

-

Madsen, R., & Fraser-Reid, B. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Calculating Thermodynamic Stabilities of KetoâEnol Tautomers of Aldehydes, Ketones, Esters, and Amides â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. chembk.com [chembk.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 1341195-54-7|this compound|BLD Pharm [bldpharm.com]

- 8. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. narsammaacsc.org [narsammaacsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate: Properties, Characterization, and Handling

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate, a versatile intermediate in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize protected β-keto esters in the construction of complex molecular architectures. We will delve into the core characteristics of this compound, offer insights into its handling and stability, and provide detailed protocols for its characterization.

Introduction: The Strategic Importance of Silyl-Protected β-Keto Esters

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. This compound is a prime example of a molecule designed for this purpose. It is a derivative of ethyl 4-hydroxy-3-oxobutanoate where the hydroxyl group is masked by a tert-butyldimethylsilyl (TBDMS) ether. This protection strategy offers several advantages:

-

Enhanced Stability: The TBDMS group is known for its considerable stability under a wide range of reaction conditions, particularly towards basic and nucleophilic reagents, allowing for selective transformations at other parts of the molecule.[1][2]

-

Increased Lipophilicity: The introduction of the bulky and non-polar TBDMS group significantly increases the lipophilicity of the parent molecule, often aiding in its solubility in common organic solvents and facilitating purification by chromatography.

-

Controlled Reactivity: By protecting the hydroxyl group, the inherent reactivity of the β-hydroxy ketone moiety is tamed, preventing undesired side reactions such as self-condensation or decomposition.

The core structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Core Physical Properties

While some physical properties of this compound are not extensively reported in the literature, we can compile the available data and provide protocols for the experimental determination of others.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄O₄Si | [1][3][4][5][6] |

| Molecular Weight | 260.40 g/mol | [3][7] |

| Appearance | Liquid or low-melting solid | [4][7] |

| Boiling Point | Data not available; expected to be high and likely require vacuum distillation. | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Expected to be soluble in a wide range of common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, hexanes) and insoluble in water. | - |

| Storage Conditions | 2-8°C, under an inert atmosphere | [1][6][7] |

Experimental Protocols for Physical Property Determination

Given the absence of reported data for several key physical properties, the following section provides standardized methodologies for their determination in a research laboratory setting.

Determination of Boiling Point under Reduced Pressure

Due to the relatively high molecular weight and the presence of the thermally labile silyl ether group, determining the boiling point at atmospheric pressure is not recommended as it may lead to decomposition. Vacuum distillation is the preferred method.

Caption: Workflow for determining the boiling point of a high-boiling liquid under reduced pressure.

Measurement of Density

The density of liquid this compound can be accurately determined using a pycnometer or a vibrating tube densimeter.[8]

Protocol using a Pycnometer:

-

Calibration:

-

Thoroughly clean and dry a pycnometer of known volume.

-

Weigh the empty, dry pycnometer (m₁).

-

Fill the pycnometer with deionized water of a known temperature and weigh it again (m₂).

-

Calculate the exact volume of the pycnometer at that temperature using the known density of water.

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with the sample compound at the same temperature.

-

Weigh the filled pycnometer (m₃).

-

-

Calculation:

-

The density (ρ) is calculated as: ρ = (m₃ - m₁) / Volume.

-

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl ester, the TBDMS group, and the backbone of the butanoate chain.

Predicted ¹H NMR (CDCl₃) Chemical Shifts (δ):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 2H | -OCH₂ CH₃ |

| ~4.1 | Singlet | 2H | -C(=O)CH₂O- |

| ~3.5 | Singlet | 2H | -C(=O)CH₂ C(=O)- |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

| ~0.9 | Singlet | 9H | -SiC(CH₃ )₃ |

| ~0.1 | Singlet | 6H | -Si(CH₃ )₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide further confirmation of the carbon skeleton.

Predicted ¹³C NMR (CDCl₃) Chemical Shifts (δ):

| Chemical Shift (ppm) | Assignment |

| ~202 | C =O (ketone) |

| ~167 | C =O (ester) |

| ~68 | -C H₂OSi- |

| ~61 | -OC H₂CH₃ |

| ~45 | -C(=O)C H₂C(=O)- |

| ~26 | -SiC(C H₃)₃ |

| ~18 | -SiC (CH₃)₃ |

| ~14 | -OCH₂C H₃ |

| ~ -5 | -Si(C H₃)₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum will clearly show the presence of the two carbonyl groups and the silyl ether.

Predicted IR Absorption Frequencies (cm⁻¹):

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretching (aliphatic) |

| ~1745 | Strong | C=O stretching (ester) |

| ~1720 | Strong | C=O stretching (ketone) |

| ~1250 | Strong | Si-CH₃ bending |

| ~1100-1050 | Strong | Si-O-C stretching |

| ~840, 780 | Strong | Si-C stretching |

Handling, Storage, and Stability

As a silyl enol ether derivative, this compound requires careful handling to maintain its integrity.

-

Storage: The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[1][6][7]

-

Stability: TBDMS ethers are generally stable to a wide range of non-acidic conditions. However, they are susceptible to cleavage by fluoride ion sources (e.g., tetrabutylammonium fluoride) and strong acids. The β-keto ester functionality can be sensitive to strong bases.

-

Safety: The compound is listed as an irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate whose utility is derived from the robust nature of the TBDMS protecting group. While a complete experimental dataset of its physical properties is not currently available in the public domain, this guide provides a comprehensive overview of its known characteristics, predicted spectroscopic features, and detailed protocols for the determination of its key physical parameters. By understanding the principles outlined herein, researchers can confidently incorporate this and similar silylated building blocks into their synthetic strategies for the development of novel chemical entities.

References

-

ChemBK. This compound - Physico-chemical Properties. Available from: [Link]

-

Organic Syntheses. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Available from: [Link]

-

Fiveable. Tert-butyldimethylsilyl chloride Definition. Available from: [Link]

-

Calnesis Laboratory. Density measurement of liquids. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

PubChem. Ethyl 4-hydroxy-3-oxobutanoate. Available from: [Link]

-

PubChem. Ethyl (R)-3-(tert-butyldimethylsiloxy)butanoate. Available from: [Link]

-

Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

-

ResearchGate. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Densities of Organic Compounds [aim.env.uea.ac.uk]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound, CasNo.1341195-54-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxo-butanoate 97% | CAS: 1341195-54-7 | AChemBlock [achemblock.com]

- 6. 1341195-54-7|this compound|BLD Pharm [bldpharm.com]

- 7. This compound [myskinrecipes.com]

- 8. calnesis.com [calnesis.com]

safe handling and storage of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate

An In-Depth Technical Guide to the Safe Handling and Storage of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate

This guide provides comprehensive technical information and best-practice protocols for the safe handling, storage, and disposal of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this versatile building block in complex organic synthesis. The following sections are designed to provide a deep understanding of the material's properties and the necessary precautions to ensure a safe laboratory environment.

Section 1: Chemical and Physical Properties

This compound is a bifunctional molecule incorporating both a β-keto ester and a silyl ether. This unique combination makes it a valuable intermediate in the synthesis of complex organic molecules, such as pharmaceuticals and natural products.[1] The β-keto ester moiety allows for a variety of transformations including alkylation, reduction, and cyclization reactions, while the tert-butyldimethylsilyl (TBDMS) ether serves as a protecting group for a primary alcohol.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O₄Si | ChemBK |

| Molecular Weight | 260.40 g/mol | ChemBK |

| CAS Number | 1341195-54-7 | Proactive Molecular Research |

| Appearance | Not explicitly stated, likely a liquid | Inferred from related structures |

| Storage Temperature | 2-8°C | ChemBK |

Section 2: Hazard Identification and Toxicological Profile

GHS Classification:

Based on supplier information, this compound is classified as:

-

Skin Irritant (Category 2) - H315: Causes skin irritation.

-

Eye Irritant (Category 2A) - H319: Causes serious eye irritation.

A structurally similar compound, Ethyl 4-methoxy-3-oxobutanoate, carries the following GHS classifications, which should be considered as potential hazards for the title compound:

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.[3][4]

Toxicological Summary:

-

Inhalation: Vapors may cause respiratory tract irritation.[3][4]

-

Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: Causes serious eye irritation, which could result in redness, pain, and blurred vision.

-

Ingestion: Harmful if swallowed.[3][4] May cause gastrointestinal irritation.

Section 3: Safe Handling Procedures

Given the identified hazards, a systematic approach to handling is paramount. The following procedures are designed to minimize exposure and ensure a safe working environment.

Protocol for Handling this compound:

-

Preparation:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

-

Gather all necessary personal protective equipment (PPE) before handling the compound.

-

Prepare all equipment and reagents in advance to minimize the duration of handling.

-

-

Handling:

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Use only non-sparking tools to prevent ignition of flammable vapors.

-

Keep the container tightly closed when not in use.

-

Wash hands thoroughly after handling.

-

-

Post-Handling:

-

Decontaminate all work surfaces after use.

-

Properly store or dispose of the compound and any contaminated materials.

-

Remove and properly dispose of contaminated PPE.

-

Caption: Safe Handling Workflow for this compound.

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE is essential to prevent exposure. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn in situations where splashing is possible.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for integrity before each use.

-

Body Protection: A laboratory coat is required. For larger quantities or in case of a significant spill, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if vapors are not adequately controlled, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Section 5: Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and to prevent hazardous situations.

-

Temperature: Store in a refrigerator at 2-8°C.

-

Container: Keep the container tightly closed and in a dry, well-ventilated place.

-

Incompatible Materials: Store away from strong acids, strong bases, and strong oxidizing agents.[5]

-

General Precautions: Keep away from heat, sparks, and open flames.

Section 6: Reactivity and Stability

Understanding the reactivity and stability of this compound is critical for safe handling and for its intended use in synthesis.

-

Stability: The compound is stable under recommended storage conditions.[5] The tert-butyldimethylsilyl (TBDMS) ether is significantly more stable to hydrolysis than a trimethylsilyl (TMS) ether.[6]

-

Reactivity of the Silyl Ether:

-

Reactivity of the β-Keto Ester:

-

Thermal Decomposition: Upon heating, β-keto acids (the hydrolysis product) are prone to decarboxylation to yield a ketone and carbon dioxide.[9][10][11] The thermal decomposition onset for related poly(silyl ether)s is typically above 350°C.[12] Hazardous decomposition products may include carbon monoxide, carbon dioxide, and silicon dioxide.

Section 7: Spill Response and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Response Protocol:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

-

Contain: For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-